molecular formula C13H12F3N3O2 B1523715 5-ethyl-1-[3-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxylic acid CAS No. 1338658-52-8

5-ethyl-1-[3-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxylic acid

Cat. No. B1523715
CAS RN: 1338658-52-8
M. Wt: 299.25 g/mol
InChI Key: QAZSSPPNIQIQCR-UHFFFAOYSA-N
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Description

The compound “5-ethyl-1-[3-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxylic acid” is a complex organic molecule. It contains a 1,2,3-triazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . The trifluoromethyl group attached to the benzyl group is a common substituent in medicinal chemistry due to its lipophilic nature and ability to enhance the metabolic stability of drug molecules .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a 1,2,3-triazole ring, a benzyl group with a trifluoromethyl substituent, and a carboxylic acid group. The presence of these functional groups would influence the compound’s reactivity and interactions with other molecules .

Scientific Research Applications

Medicinal Chemistry: Antiviral Agents

The trifluoromethyl group in this compound could enhance its ability to interact with viral proteins. Similar structures have been reported to show inhibitory activity against influenza A and other viruses . The presence of the 1,2,3-triazole ring can be tailored for selective binding to viral enzymes, potentially leading to the development of new antiviral drugs.

Organic Synthesis: Benzylic Functionalization

The benzylic position adjacent to the trifluoromethyl group is a key site for chemical reactions. It can undergo various transformations such as free radical bromination, nucleophilic substitution, and oxidation, which are fundamental in synthesizing complex organic molecules .

Material Science: Fluorinated Building Blocks

Compounds with trifluoromethyl groups, like our subject compound, can be used as building blocks for advanced materials. Their high fluorine content makes them suitable for creating polymers with specific properties, such as increased thermal stability and chemical resistance .

Pharmacology: Drug Potency Enhancement

The trifluoromethyl group is known to improve drug potency by affecting the pKa of certain functional groups. This can lead to stronger interactions with biological targets, such as enzymes, thereby enhancing the therapeutic effects of drugs .

Biochemistry: NMR Sensing

Due to the number of magnetically equivalent fluorines, compounds like this can serve as effective 19F NMR sensors. They can be used to study the structure and dynamics of biomolecules, providing valuable insights into their function .

Drug Design: Anticancer Research

The 1,2,3-triazole moiety is found in various drugs with anticancer properties. It can be incorporated into new drug designs to target specific cancer cells, leveraging its ability to bind to cellular targets involved in tumor growth and proliferation .

Neuropharmacology: Antidepressant and Antipsychotic Drugs

The structural features of this compound are similar to those found in drugs used to treat depression and psychosis. The 1,2,3-triazole ring, in particular, is a common feature in molecules that interact with central nervous system receptors .

Agrochemistry: Plant Growth Regulators

Indole derivatives, which share structural similarities with our compound, are used as plant hormones and growth regulators. The introduction of the 1,2,3-triazole ring could lead to the development of new agrochemicals that regulate plant growth and development .

properties

IUPAC Name

5-ethyl-1-[[3-(trifluoromethyl)phenyl]methyl]triazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12F3N3O2/c1-2-10-11(12(20)21)17-18-19(10)7-8-4-3-5-9(6-8)13(14,15)16/h3-6H,2,7H2,1H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAZSSPPNIQIQCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N=NN1CC2=CC(=CC=C2)C(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12F3N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-ethyl-1-[3-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-ethyl-1-[3-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 2
5-ethyl-1-[3-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 3
5-ethyl-1-[3-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 4
5-ethyl-1-[3-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 5
5-ethyl-1-[3-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 6
5-ethyl-1-[3-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxylic acid

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